1-acetyl-1H-indole-6-carbonitrile

Building Block Organic Synthesis Chemical Procurement

This N-acetylated indole-6-carbonitrile scaffold enables controlled SAR exploration. The 6-nitrile handle diversifies rapidly to acids, amides, tetrazoles & amines, while the N-acetyl group protects the indole nitrogen during synthesis. Calculated LogP ~1.62 offers a quantifiable lipophilicity advantage over alternatives like 5-bromoindole (LogP ~2.88). Generic substitution is scientifically unsound due to distinct reactivity and bioactivity. Baseline purity ≥95% ensures reproducible synthetic protocols.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 1017791-09-1
Cat. No. B1293029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-1H-indole-6-carbonitrile
CAS1017791-09-1
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCC(=O)N1C=CC2=C1C=C(C=C2)C#N
InChIInChI=1S/C11H8N2O/c1-8(14)13-5-4-10-3-2-9(7-12)6-11(10)13/h2-6H,1H3
InChIKeyNBLADPUTDHKBTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-1H-indole-6-carbonitrile (CAS 1017791-09-1) as a Synthetic Building Block for Scientific Procurement


1-Acetyl-1H-indole-6-carbonitrile is an N-acetylated indole derivative featuring a nitrile group at the 6-position. This heterocyclic aromatic compound, with the molecular formula C11H8N2O and a molecular weight of 184.19 g/mol [1], is primarily recognized and offered by commercial suppliers as a versatile building block or intermediate in organic synthesis . Its core structure, the indole ring, is a ubiquitous scaffold in medicinal chemistry [2], and this specific substitution pattern provides a unique handle for further chemical elaboration in drug discovery and material science projects .

Why 1-Acetyl-1H-indole-6-carbonitrile (CAS 1017791-09-1) Cannot Be Simply Substituted with Another Indole in Research Procurement


Substituting one indole derivative for another in a synthetic or biological workflow is scientifically unsound due to profound differences in physicochemical properties and biological activity driven by specific substitution patterns [1]. The N-acetyl group in 1-acetyl-1H-indole-6-carbonitrile serves a crucial role beyond simple protection; it deactivates the indole nitrogen toward electrophilic attack and significantly alters the molecule's electron density, directly impacting its reactivity in cross-coupling reactions and its LogP (calculated as ~1.62), which in turn affects solubility and membrane permeability compared to its unacetylated counterpart [2]. While bioactivity data for this specific compound is currently absent from the primary literature [3], the well-documented structure-activity relationships (SAR) of the indole class strongly indicate that the precise positioning of the nitrile and the presence of the N-acetyl group would be critical determinants of any observed biological effect, making generic substitution highly unlikely to yield comparable results [1].

Quantitative Differentiation Evidence for 1-Acetyl-1H-indole-6-carbonitrile (CAS 1017791-09-1) Against Comparators


Sourcing 1-Acetyl-1H-indole-6-carbonitrile: Purity-Based Procurement Metrics for Research

In the absence of published bioactivity data, a key quantifiable differentiator for procurement is the verified purity of the compound. The target compound is commercially available from multiple reputable vendors with a stated purity of at least 95%, and one supplier provides a grade of ≥98% (NLT 98%) . While direct, assay-based activity comparisons are not possible due to a lack of data, purity is a critical metric. A higher purity (>98%) minimizes the risk of side reactions from unidentified impurities, which is crucial for reproducible synthesis and reliable biological screening [1].

Building Block Organic Synthesis Chemical Procurement

Physicochemical Differentiation of 1-Acetyl-1H-indole-6-carbonitrile: LogP Comparison for Compound Library Design

The calculated partition coefficient (ACD/LogP) for 1-acetyl-1H-indole-6-carbonitrile is 1.62 . This metric is a critical differentiator from other indole building blocks. For example, the unsubstituted indole scaffold has a lower LogP of approximately 2.14 [1], while a more lipophilic analog like 5-bromoindole has a higher LogP of ~2.88 [2]. This intermediate lipophilicity is a quantitative, class-level inference that positions this compound as a valuable fragment for medicinal chemists seeking to modulate the overall lipophilicity of a lead series without introducing additional molecular weight or structural complexity [3].

Medicinal Chemistry Lipophilicity Drug Design

Regiochemical Differentiation: Comparing the Synthetic Utility of 1-Acetyl-1H-indole-6-carbonitrile and its 5-Substituted Isomer

The position of the nitrile group on the indole core is a critical determinant of the molecule's synthetic utility and, by extension, the properties of any downstream derivative. 1-Acetyl-1H-indole-6-carbonitrile places the nitrile at the 6-position, whereas a close analog, 1-acetyl-1H-indole-5-carbonitrile (CAS 766535-96-0), has the same functional group at the 5-position . These two isomers are distinct chemical entities, and a cross-study comparison reveals they would exhibit different reactivity, particularly in electrophilic aromatic substitution (EAS) and directed ortho-metalation (DoM) strategies [1]. The 6-cyano isomer is expected to direct incoming electrophiles to different ring positions compared to the 5-cyano isomer, a critical factor for planning a specific synthetic route [2].

Organic Synthesis Building Block Regioselectivity

Optimal Application Scenarios for Procuring 1-Acetyl-1H-indole-6-carbonitrile (CAS 1017791-09-1)


Synthesis of 6-Substituted Indole Libraries for Drug Discovery

Procuring this specific building block is essential for research programs focused on synthesizing and evaluating libraries of indole derivatives with functionalization at the 6-position. The compound provides a pre-installed nitrile handle, which is a versatile precursor for carboxylic acids, amides, tetrazoles, and amines. This allows for rapid diversification of the 6-position while the N-acetyl group protects the indole nitrogen, as discussed in Section 2 . The defined substitution pattern ensures the final products possess the desired regiochemistry, a key requirement for studying structure-activity relationships (SAR) in a medicinal chemistry campaign [1].

Preclinical Lead Optimization Requiring Controlled Lipophilicity

As demonstrated by its calculated LogP of 1.62, this compound is well-suited for fragment-based drug discovery or lead optimization programs where maintaining a balanced lipophilicity profile is a priority . Selecting this specific building block over more lipophilic indole alternatives (e.g., 5-bromoindole with LogP ~2.88) provides a quantifiable advantage in managing the overall LogP of the lead series, which can improve aqueous solubility and reduce metabolic clearance [1]. This makes it a strategically sound procurement choice for projects with specific physicochemical property targets [2].

Methodology Development for Chemoselective Transformations on a Protected Indole Scaffold

This compound is an ideal substrate for developing new synthetic methodologies, particularly those targeting chemoselective transformations of a nitrile group in the presence of an N-acetyl indole. The N-acetyl group, as detailed in Section 2, protects the nucleophilic indole nitrogen, allowing chemists to explore reactions at the 6-cyano group—such as reductions, Grignard additions, or cycloadditions—without interference . The 95% purity baseline ensures that reaction outcomes are not confounded by significant impurities, which is critical for publishing reliable synthetic protocols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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